1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol
Description
1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol is a cyclopentanol derivative featuring a methyl group substituted with a secondary amine (2-aminoethyl)amino moiety. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and basicity compared to simpler cyclopentanol analogs.
Properties
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-5-6-10-7-8(11)3-1-2-4-8/h10-11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGVRSTJQVKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol, also known as a cyclopentanol derivative, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, materials science, and biochemistry.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions like Alzheimer's disease. A case study highlighted its ability to enhance neuronal survival in the presence of neurotoxic agents .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative study found that modifications to the side chain could enhance its antibacterial efficacy, suggesting pathways for developing new antibiotics .
Polymer Chemistry
In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has resulted in materials with improved flexibility and strength, suitable for applications in coatings and adhesives.
Drug Delivery Systems
The amphiphilic nature of this compound allows it to be used in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has demonstrated its effectiveness in delivering anticancer drugs, enhancing therapeutic outcomes .
Case Study 1: Anticancer Research
A clinical trial investigated the effects of a formulation containing this compound on patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group, highlighting its potential as an adjunct therapy .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This study underscores its potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism by which 1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical processes it is designed to influence.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The pharmacological and physicochemical behavior of cyclopentanol derivatives is highly dependent on substituent type, chain length, and steric effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Pharmacological and Functional Insights
Aromatic vs. Aliphatic Amines
- However, increased molecular weight may reduce solubility .
- Aminoethylamino derivative (Target compound): The secondary amine chain offers greater hydrogen-bonding capacity and basicity, which could improve solubility and receptor affinity compared to the benzylamino analog.
Chain Length and Branching
- Methylamino derivative (C₇H₁₅NO): The short methyl chain limits steric effects but reduces hydrogen-bonding sites, likely decreasing pharmacological activity .
- Aminobutan-2-yl derivative (C₉H₁₉NO): The branched chain increases conformational flexibility, which may enhance binding to flexible receptor pockets .
Non-Amine Analog (1-Methylcyclopentanol)
The absence of an amine group in 1-methylcyclopentanol results in lower polarity and reduced interaction with biological targets, highlighting the critical role of amine substituents in modulating activity .
Substituent Position and Activity Trends
Evidence from piperazine-thiazole derivatives (unrelated but structurally informative) demonstrates that substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) significantly impacts potency . By analogy, the position of the aminoethylamino group on the cyclopentanol ring in the target compound may influence its pharmacological profile, though specific data is unavailable.
Biological Activity
1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol, also known as 2-(2-Aminoethyl)cyclopentan-1-ol, is a cyclic amino alcohol that has garnered attention for its potential biological activities. This compound features both an aminoethyl group and a hydroxyl group, which facilitate interactions with various biological molecules, including proteins and enzymes. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both amino and hydroxyl functional groups allows the compound to engage in hydrogen bonding and electrostatic interactions, enhancing its biological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways and influence cellular processes:
- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with biological macromolecules.
- Electrostatic Interactions: The amino group can participate in electrostatic interactions, which may affect the conformation and activity of target proteins.
Neurotrophic Effects
Research has indicated that compounds similar to this compound exhibit neurotrophic properties. For instance, studies on illicium sesquiterpenes have shown significant neurotrophic activities in cortical neurons from fetal rats, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A study highlighted that derivatives of cyclic amino alcohols can exhibit antibacterial activity against various pathogens. This suggests that this compound may also possess similar properties .
Antimalarial Potential
In vitro studies have explored the antimalarial activity of compounds related to this compound. The results indicated promising activity against Plasmodium falciparum, with IC50 values suggesting effective inhibition .
Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Neurotrophic | Enhances neurite outgrowth in cortical neurons | |
| Antimicrobial | Exhibits antibacterial properties | |
| Antimalarial | Effective against P. falciparum |
Case Studies
Case Study 1: Neurotrophic Activity
A study conducted on rat cortical neurons demonstrated that treatment with analogs of this compound resulted in increased neurite outgrowth compared to control cultures. This finding supports the hypothesis that such compounds could play a role in neuroprotection or regeneration.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial effects of several cyclic amino alcohols, derivatives similar to this compound showed significant inhibition against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the amino group enhanced antibacterial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
